
1-Keto-9-methoxyjulolidine thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Keto-9-methoxyjulolidine thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
准备方法
Synthetic Routes and Reaction Conditions: 1-Keto-9-methoxyjulolidine thiosemicarbazone can be synthesized through the reaction of 1-keto-9-methoxyjulolidine with thiosemicarbazide. The reaction typically involves the following steps:
- Dissolve 1-keto-9-methoxyjulolidine in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 1-Keto-9-methoxyjulolidine thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
1-Keto-9-methoxyjulolidine thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of 1-keto-9-methoxyjulolidine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. The compound is known to:
Induce Apoptosis: It can trigger programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of cellular functions.
Bind to Metal Ions: It can chelate metal ions, which may enhance its biological activity and selectivity.
相似化合物的比较
1-Keto-9-methoxyjulolidine thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Similar Compounds: Thiochromanone thiosemicarbazone, benzothiazepine thiosemicarbazone, and 1,1-dioxo-thiochromanone thiosemicarbazone.
Uniqueness: The presence of the julolidine moiety and the methoxy group in this compound provides unique structural features that may enhance its biological activity and selectivity compared to other thiosemicarbazone derivatives.
属性
CAS 编号 |
101077-36-5 |
|---|---|
分子式 |
C14H18N4OS |
分子量 |
290.39 g/mol |
IUPAC 名称 |
[(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-19-10-7-9-3-2-5-18-6-4-12(16-17-14(15)20)11(8-10)13(9)18/h7-8H,2-6H2,1H3,(H3,15,17,20)/b16-12+ |
InChI 键 |
SRUGIFQLVCSSQO-FOWTUZBSSA-N |
手性 SMILES |
COC1=CC2=C3C(=C1)/C(=N/NC(=S)N)/CCN3CCC2 |
规范 SMILES |
COC1=CC2=C3C(=C1)C(=NNC(=S)N)CCN3CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



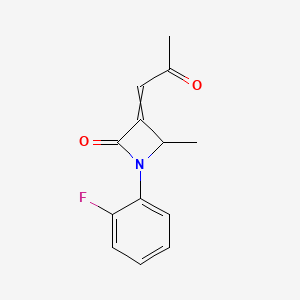
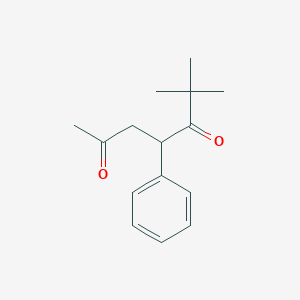

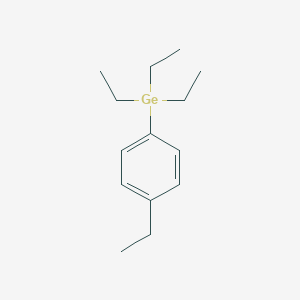
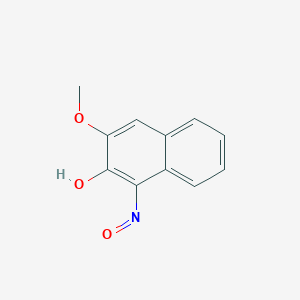
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
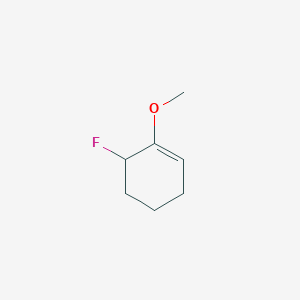
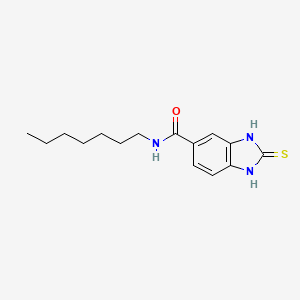

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
